Cas no 145485-58-1 (6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one)

6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a fluorinated heterocyclic compound featuring a benzazepine core structure. This scaffold is of significant interest in medicinal chemistry due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The fluorine substitution enhances metabolic stability and binding affinity, making it valuable for drug discovery applications. Its rigid bicyclic framework offers structural diversity for modifications, enabling the development of novel pharmacophores. The compound’s high purity and well-defined synthetic route ensure reproducibility in research settings. Its utility spans central nervous system (CNS) targeting agents, receptor modulators, and other therapeutic candidates.
6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one structure
145485-58-1 structure
Product Name:6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
CAS No:145485-58-1
MF:C10H10FNO
MW:179.190906047821
MDL:MFCD11977761
CID:835374
PubChem ID:19025528
Update Time:2025-10-29

6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
    • 2H-1-Benzazepin-2-one, 6-fluoro-1,3,4,5-tetrahydro-
    • 6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
    • 6-Fluor-1,3,4,5-tetrahydro-2H-1-benzazepin-2-on
    • 6-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
    • LogP
    • 2H-1-benzazepin-2-one,6-fluoro-1,3,4,5-tetrahydro-
    • OISQPDAXCFWYTC-UHFFFAOYSA-N
    • 3375AH
    • FCH1159104
    • AK141353
    • AX8281538
    • 6-Fluoro-2,3,4,5-tetrahydro-1H-1-benzoazepine-2-one
    • DS-7264
    • AKOS022173226
    • 145485-58-1
    • CS-B0544
    • VFA48558
    • MFCD11977761
    • DTXSID00597501
    • SCHEMBL427457
    • 6-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
    • Y11350
    • DB-063611
    • MDL: MFCD11977761
    • Inchi: 1S/C10H10FNO/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9/h2,4-5H,1,3,6H2,(H,12,13)
    • InChI Key: OISQPDAXCFWYTC-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1CCCC(N2)=O

Computed Properties

  • Exact Mass: 179.0747
  • Monoisotopic Mass: 179.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • PSA: 29.1

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abcr
AB505416-250 mg
6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one; .
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6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:145485-58-1)6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Order Number:A941693
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:39
Price ($):346.0
Email:sales@amadischem.com

Additional information on 6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Professional Introduction to Compound with CAS No. 145485-58-1 and Product Name: 6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

The compound identified by the CAS number 145485-58-1 and the product name 6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the benzobenzodiazepine class, characterized by its fused bicyclic structure containing a benzene ring and a diazepine moiety. The presence of a fluoro substituent at the 6-position of the diazepine ring introduces unique electronic and steric properties, making this molecule a promising candidate for further exploration in medicinal chemistry.

Recent research in the area of benzobenzodiazepine derivatives has highlighted their potential as scaffolds for developing novel therapeutic agents. The fluoro group, in particular, is well-documented for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of small molecules. In the context of 6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, this substituent may enhance the compound's interaction with biological targets, potentially leading to improved efficacy and reduced side effects compared to its non-fluorinated counterparts.

One of the most compelling aspects of this compound is its structural similarity to known pharmacophores in various drug classes. For instance, benzobenzodiazepines have been investigated for their activity as serotonin receptor modulators, particularly in the treatment of neurological disorders such as depression and anxiety. The fluoro substitution at the 6-position may fine-tune the compound's pharmacological properties, allowing for selective interaction with specific serotonin receptor subtypes while minimizing off-target effects.

Advances in computational chemistry have enabled researchers to predict the binding modes of 6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one with high precision. Molecular docking studies suggest that this compound can effectively engage with Serotonin 5-HT1A receptors, a key target in the treatment of mood disorders. The fluoro group's electron-withdrawing nature may enhance the compound's affinity for this receptor, potentially leading to more potent therapeutic effects.

In addition to its potential as a serotonin receptor modulator, 6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been explored for its anti-inflammatory properties. Emerging research indicates that benzobenzodiazepine derivatives can inhibit inflammatory pathways by modulating cytokine production and immune cell function. The presence of a fluoro substituent may enhance these anti-inflammatory effects by stabilizing key interactions within biological targets.

The synthesis of 6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one represents a significant achievement in organic chemistry. Modern synthetic methodologies have enabled the efficient construction of complex heterocyclic frameworks, including those containing multiple fused rings. The introduction of fluorine into these structures often requires precise control over reaction conditions to ensure high yield and purity. Recent developments in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecules with greater ease and efficiency.

Preclinical studies have demonstrated promising results regarding the pharmacokinetic properties of 6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Unlike many traditional benzodiazepines, this compound exhibits favorable oral bioavailability and moderate metabolic clearance rates. These characteristics make it an attractive candidate for further development into an oral therapeutic agent. Additionally, preliminary toxicology studies suggest that this compound is well-tolerated at relevant doses, further supporting its potential as a lead candidate for clinical trials.

The role of fluorine in modulating drug metabolism is another area of active investigation. Fluorinated compounds often exhibit increased metabolic stability due to the electron-withdrawing nature of fluorine atoms. This property can extend the half-life of a drug within the body, reducing dosing frequency and improving patient compliance. In the case of 6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, this metabolic stability may contribute to its long-term efficacy in treating neurological disorders.

Future directions in research on 6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one include exploring its potential as an adjunct therapy for conditions beyond depression and anxiety. For example, some studies suggest that benzobenzodiazepines may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of a fluoro group could enhance these neuroprotective properties by improving blood-brain barrier penetration and target engagement.

The development of novel therapeutic agents requires a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians. By leveraging advances in synthetic chemistry and computational modeling, researchers can rapidly identify promising candidates like 6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one for further investigation. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into safe and effective treatments for patients worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:145485-58-1)6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
A941693
Purity:99%
Quantity:1g
Price ($):346.0
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